

Dioxybenzone CAS number and molecular structure

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Compound of Interest

Compound Name: Dioxybenzone

Cat. No.: B1663609

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Dioxybenzone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone, also known by its chemical name (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone or as Benzophenone-8, is an organic compound widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products.^{[1][2][3]} It belongs to the benzophenone class of aromatic ketones and is effective in absorbing both UVB and short-wave UVA radiation, thereby protecting the skin from sun damage.^{[1][2][4]} This technical guide provides an in-depth overview of **dioxybenzone**, covering its chemical and physical properties, synthesis, analytical methods, and biological activities, with a focus on its interaction with cellular signaling pathways.

Core Data

Chemical and Physical Properties

Dioxybenzone is a yellow powder at room temperature.^[5] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of **Dioxybenzone**

Identifier	Value
CAS Number	131-53-3
Molecular Formula	C ₁₄ H ₁₂ O ₄
Molecular Weight	244.24 g/mol [6]
IUPAC Name	(2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone
Synonyms	Benzophenone-8, 2,2'-Dihydroxy-4-methoxybenzophenone

Table 2: Physicochemical Properties of **Dioxybenzone**

Property	Value
Melting Point	68 °C
Boiling Point	170-175 °C
Solubility in Water	Insoluble
Solubility in Organic Solvents	Moderately soluble in ethanol and isopropanol
UV Absorption Maxima (λ _{max})	~290 nm (UVB) and ~352 nm (UVA-II)

Molecular Structure

The molecular structure of **dioxybenzone** consists of a central ketone group attached to two phenyl rings. One phenyl ring is substituted with two hydroxyl groups and a methoxy group, which are crucial for its UV-absorbing properties.

 Chemical structure of Dioxybenzone

Caption: Chemical structure of **Dioxybenzone**.

Experimental Protocols

Synthesis of Dioxybenzone via Friedel-Crafts Acylation

The synthesis of benzophenone derivatives like **dioxybenzone** is commonly achieved through a Friedel-Crafts acylation reaction.^{[7][8][9]} This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Materials:

- Resorcinol monomethyl ether (3-methoxyphenol)
- 2-Hydroxybenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Hydrochloric acid (1 M)
- Sodium bicarbonate solution (5%)
- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve resorcinol monomethyl ether in anhydrous dichloromethane.
- Cool the solution in an ice bath to 0-5 °C.

- Slowly add anhydrous aluminum chloride to the stirred solution.
- In a separate dropping funnel, dissolve 2-hydroxybenzoyl chloride in anhydrous dichloromethane.
- Add the 2-hydroxybenzoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with 1 M hydrochloric acid, water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **dioxybenzone** by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
- Collect the fractions containing the pure product and evaporate the solvent to yield **dioxybenzone** as a yellow powder.

Analytical Determination of Dioxybenzone in Cosmetic Formulations by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of **dioxybenzone** in sunscreen and other cosmetic products.^{[10][11][12]}

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[\[10\]](#)
- **Mobile Phase:** A mixture of methanol and water (e.g., 90:10 v/v) is often employed.[\[10\]](#) The mobile phase should be filtered and degassed before use.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.[\[10\]](#)
- **Column Temperature:** Ambient or controlled at a specific temperature (e.g., 30 °C).
- **Detection Wavelength:** The UV detector should be set to the absorption maximum of **dioxybenzone**, which is around 330 nm.[\[10\]](#)[\[12\]](#)
- **Injection Volume:** Typically 10-20 μ L.

Sample Preparation:

- Accurately weigh a known amount of the cosmetic product (e.g., sunscreen lotion) into a volumetric flask.
- Add a suitable solvent, such as methanol or a mixture of methanol and water, to dissolve the sample.[\[13\]](#)
- Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure complete extraction of **dioxybenzone**.[\[13\]](#)[\[14\]](#)
- Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
- Filter the solution through a 0.45 μ m syringe filter to remove any particulate matter before injection into the HPLC system.

Quantification: A standard calibration curve is prepared by injecting known concentrations of a **dioxybenzone** reference standard. The concentration of **dioxybenzone** in the sample is then

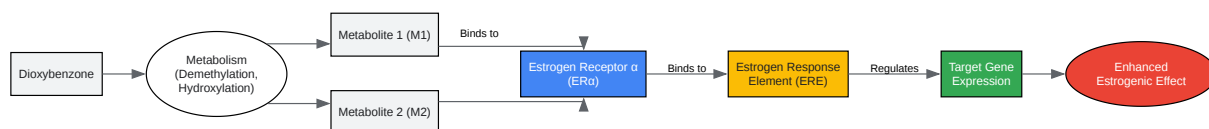
determined by comparing its peak area to the calibration curve.

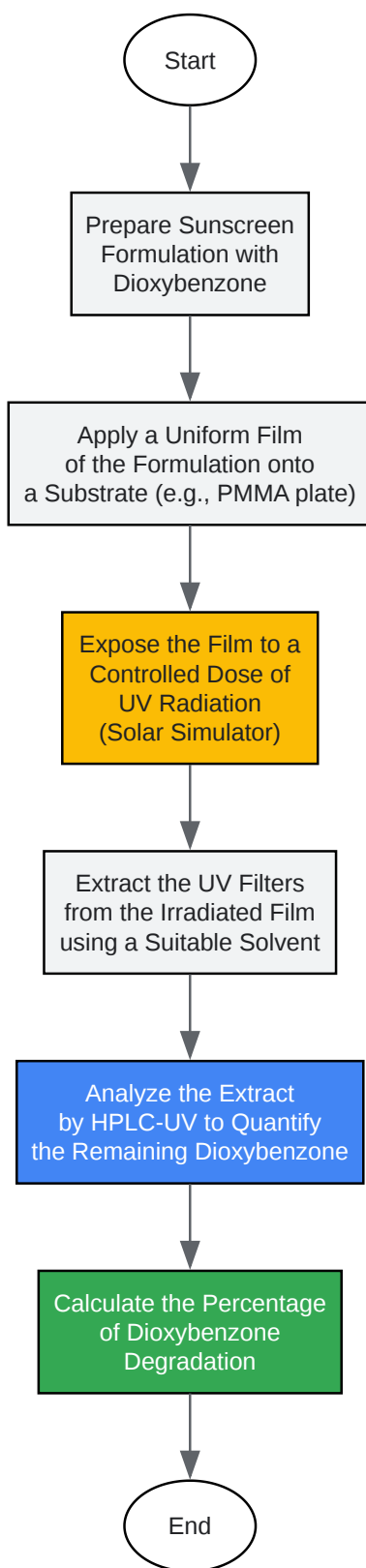
Biological Activity and Signaling Pathways

Recent studies have indicated that **dioxybenzone** and its metabolites can exhibit biological activity, particularly concerning endocrine disruption and inflammatory responses.[\[1\]](#)[\[15\]](#)[\[16\]](#)

Estrogenic Effect of Dioxybenzone Metabolites

In vivo and in vitro studies have shown that **dioxybenzone** can be metabolized into more active compounds.[\[17\]](#)[\[18\]](#) Two major metabolites, M1 (formed by demethylation) and M2 (formed by hydroxylation), have been identified.[\[17\]](#)[\[18\]](#) These metabolites have been shown to bind to the estrogen receptor α (ER α), leading to an enhanced estrogenic effect compared to the parent compound.[\[17\]](#)[\[18\]](#) This interaction can trigger downstream signaling events typically associated with estrogen, potentially leading to endocrine-disrupting effects.[\[17\]](#)[\[18\]](#)





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